4-(1,1-Diethylpropyl)phenylamine
Description
4-(1,1-Diethylpropyl)phenylamine is a substituted aniline derivative characterized by a branched alkyl group (1,1-diethylpropyl) attached to the para position of the phenylamine core. Notably, compounds with similar alkyl-substituted aromatic amines are often studied for optoelectronic properties, pharmaceutical intermediates, or agrochemical precursors .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-(3-ethylpentan-3-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10H,4-6,14H2,1-3H3 |
InChI Key |
IJEHEKIXRBWUCL-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)N |
Canonical SMILES |
CCC(CC)(CC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Alkylphenol Class
identifies 4-(1,1-diethylpropyl)phenol (CAS 37872-24-5) as part of the alkylphenol family. While this compound is a phenol derivative (hydroxyl group) rather than a phenylamine (amine group), its structural similarity lies in the shared 1,1-diethylpropyl substituent. Key differences include:
Implications: The substitution of -NH₂ for -OH alters electronic properties and reactivity. Phenylamines are typically more nucleophilic, making them suitable for pharmaceutical synthesis, whereas phenols are often used as antioxidants or stabilizers .
Functional Analogs in Phenylamine Derivatives
describes 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)phenylamine (CAS 946740-86-9), a structurally complex phenylamine with phenoxy and trifluoromethyl substituents. Comparison highlights:
Implications : The trifluoromethyl group in CAS 946740-86-9 enhances lipophilicity and metabolic stability, whereas the 1,1-diethylpropyl group in the target compound may improve steric bulk, affecting binding interactions in biological systems .
Phosphoramidocyanidate Derivatives
lists compounds like 1,1-Diethylpropyl dimethylphosphoramidocyanidoate, which share the 1,1-diethylpropyl moiety but replace the phenylamine core with a phosphoramidocyanidate group. Key contrasts:
Research Findings and Gaps
- Structural similarity to alkylphenols () may warrant environmental hazard assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
